![molecular formula C11H11N3OS2 B5739291 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5739291.png)
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide
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Description
Introduction This compound belongs to a class of chemicals that have been extensively studied for their pharmaceutical applications. The molecule contains a thiadiazole group, known for its significance in medicinal chemistry due to its wide range of biological activities.
Synthesis Analysis The synthesis of related compounds often involves amidation reactions using EDC and HOBt in acetonitrile solvent at room temperature conditions. Structures are typically characterized by NMR, IR, and MS spectroscopic methods (Mohammadi-Farani, Heidarian, & Aliabadi, 2014). Also, reactions of 2-chloro-N-arylacetamide with thiadiazoles under solvent-free conditions have been reported (Wang, Wang, Ding, & Chen, 2010).
Molecular Structure Analysis Molecular structure and properties have been explored using various methods including X-ray crystallography and DFT studies. These studies provide insights into the molecular geometry, stability, and electron distribution within the molecule (Dani et al., 2013).
Chemical Reactions and Properties The compound's derivatives have been synthesized to investigate their potential as anticancer agents and their reactivity towards different chemical transformations. These derivatives have been tested against various cancer cell lines to evaluate their cytotoxic activities (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole structure have been shown to exhibit a wide range of bioactivity profiles . For instance, some 1,3,4-thiadiazole derivatives have shown anticancer , antimicrobial , and antiepileptic properties .
Mode of Action
It’s worth noting that the thiadiazole fragment in the compound’s structure is a common feature in many bioactive compounds . This fragment is believed to interact with biological targets, leading to various therapeutic effects .
Biochemical Pathways
For instance, some 1,3,4-thiadiazole derivatives have been found to inhibit the growth of certain cell lines .
Result of Action
Similar 1,3,4-thiadiazole derivatives have shown significant potency in inhibiting the growth of certain cell lines .
properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-8-13-14-11(17-8)16-7-10(15)12-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOOXSMGLURKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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